molecular formula C18H16N2O4 B5888455 2-(2,5-dimethylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

2-(2,5-dimethylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

Cat. No. B5888455
M. Wt: 324.3 g/mol
InChI Key: AURPZDUKOVPXQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dimethylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound has been found to have unique biochemical and physiological effects, making it a promising candidate for future research.

Mechanism of Action

2-(2,5-dimethylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide A has been found to inhibit the activity of the proteasome, a complex protein complex that plays a crucial role in the degradation of intracellular proteins. This inhibition leads to the accumulation of misfolded proteins, which in turn leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(2,5-dimethylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide A has been found to have unique biochemical and physiological effects. Studies have shown that 2-(2,5-dimethylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide A can induce the expression of heat shock proteins, which are known to play a crucial role in the cellular response to stress. Additionally, 2-(2,5-dimethylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide A has been found to have anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

2-(2,5-dimethylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide A has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, 2-(2,5-dimethylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide A has been extensively studied, and its mechanism of action is well understood. However, one limitation of 2-(2,5-dimethylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide A is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 2-(2,5-dimethylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide A. One area of research could be the development of new cancer treatments based on the inhibition of the proteasome. Additionally, research could focus on the development of new anti-inflammatory drugs based on the anti-inflammatory properties of 2-(2,5-dimethylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide A. Finally, research could focus on the development of new methods for synthesizing 2-(2,5-dimethylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide A that are more efficient and cost-effective.

Synthesis Methods

The synthesis of 2-(2,5-dimethylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide A involves the reaction of 2,5-dimethylphenol with phthalic anhydride to form 2-(2,5-dimethylphenoxy)phthalic acid. This intermediate is then reacted with ethyl chloroacetate to form 2-(2,5-dimethylphenoxy)-N-ethylacetamide. Finally, the N-ethyl group is replaced with an N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl) group to form 2-(2,5-dimethylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide A.

Scientific Research Applications

2-(2,5-dimethylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide A has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research. Studies have shown that 2-(2,5-dimethylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide A inhibits the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in the development of cancer treatments.

properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-(1,3-dioxoisoindol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-10-3-4-11(2)15(7-10)24-9-16(21)19-12-5-6-13-14(8-12)18(23)20-17(13)22/h3-8H,9H2,1-2H3,(H,19,21)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURPZDUKOVPXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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